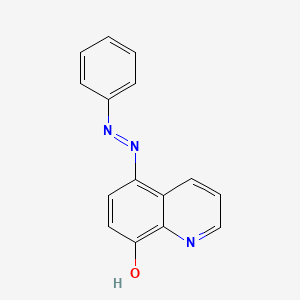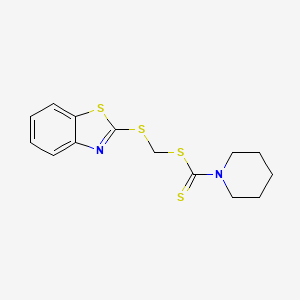![molecular formula C24H28N2OS B11572970 {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione](/img/structure/B11572970.png)
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物{1-[2-(2,5-ジメチルフェノキシ)エチル]-1H-インドール-3-イル}(ピペリジン-1-イル)メタンチオン は、インドール、ピペリジン、およびフェノキシ基を組み合わせた複雑な有機分子です。
製法
合成経路と反応条件
{1-[2-(2,5-ジメチルフェノキシ)エチル]-1H-インドール-3-イル}(ピペリジン-1-イル)メタンチオン の合成は、通常、インドールおよびピペリジン中間体の調製から始まる複数のステップを伴います。インドール誘導体は、フィッシャーインドール合成によって合成できますが、ピペリジン誘導体は、ピリジンの水素化によって得られます。最後のステップは、これらの中間体を2,5-ジメチルフェノキシエチルブロミドと塩基性条件下でカップリングして、目的の化合物を形成することです。
工業的製法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を含む可能性があります。これには、カップリングステップに連続フロー反応器を使用すること、および最終製品を単離するための効率的な精製方法の開発が含まれる可能性があります。
化学反応解析
反応の種類
{1-[2-(2,5-ジメチルフェノキシ)エチル]-1H-インドール-3-イル}(ピペリジン-1-イル)メタンチオン: 次のさまざまな化学反応を起こす可能性があります。
酸化: インドール環は酸化されてインドール-3-カルボン酸誘導体を形成することができます。
還元: ピペリジン環は還元されてピペリジン誘導体を形成することができます。
置換: フェノキシ基は求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH4) と水素化ホウ素ナトリウム (NaBH4) があります。
置換: 求核置換反応は、水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの試薬を使用して行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール環の酸化はインドール-3-カルボン酸を生成する可能性がありますが、ピペリジン環の還元はピペリジン誘導体を生成する可能性があります。
科学研究での用途
{1-[2-(2,5-ジメチルフェノキシ)エチル]-1H-インドール-3-イル}(ピペリジン-1-イル)メタンチオン:
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: インドールおよびピペリジン誘導体を含む生物学的プロセスを研究するためのプローブとして役立つ可能性があります。
医学: 特定の受容体または酵素を標的とする新薬の開発のためのリード化合物として可能性があります。
産業: ユニークな特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the piperidine derivative can be obtained via hydrogenation of pyridine. The final step involves the coupling of these intermediates with 2,5-dimethylphenoxyethyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.
科学的研究の応用
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(piperidin-1-yl)methanethione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and piperidine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
作用機序
{1-[2-(2,5-ジメチルフェノキシ)エチル]-1H-インドール-3-イル}(ピペリジン-1-イル)メタンチオン の作用機序は、受容体や酵素などの特定の分子標的との相互作用を含みます。インドールおよびピペリジン部分は、これらの標的への結合において重要な役割を果たす可能性があり、フェノキシ基は化合物の安定性と溶解性を向上させる可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
特性
分子式 |
C24H28N2OS |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H28N2OS/c1-18-10-11-19(2)23(16-18)27-15-14-26-17-21(20-8-4-5-9-22(20)26)24(28)25-12-6-3-7-13-25/h4-5,8-11,16-17H,3,6-7,12-15H2,1-2H3 |
InChIキー |
JGHVSTWSFPJWRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(3-chlorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11572888.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11572891.png)
![9'-Methoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11572916.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11572919.png)
![5-methyl-N-phenyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11572924.png)
![{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11572926.png)
![5-[4-(hexyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11572934.png)
![N-(4-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11572938.png)
![7-{4-[(2-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11572944.png)


![1-benzyl-5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11572962.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11572963.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572966.png)
